2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid
Description
2-[9H-Fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid is an Fmoc (9-fluorenylmethyloxycarbonyl)-protected α-amino acid derivative. The Fmoc group serves as a temporary protecting group in solid-phase peptide synthesis (SPPS), enabling selective deprotection under mild basic conditions.
Properties
Molecular Formula |
C23H20N2O4 |
|---|---|
Molecular Weight |
388.4 g/mol |
IUPAC Name |
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid |
InChI |
InChI=1S/C23H20N2O4/c1-15(22(26)27)25(16-7-6-12-24-13-16)23(28)29-14-21-19-10-4-2-8-17(19)18-9-3-5-11-20(18)21/h2-13,15,21H,14H2,1H3,(H,26,27) |
InChI Key |
PHIQFNKUBKGCNW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N(C1=CN=CC=C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategies for 2-[9H-Fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic Acid
Solid-Phase Synthesis via 2-Chlorotrityl Chloride Resin
Resin Loading and Activation
The synthesis begins with immobilizing a precursor amino acid (e.g., Boc-Orn(Fmoc)-OH) onto 2-chlorotrityl chloride resin. Swelling the resin in dichloromethane (CH₂Cl₂) for 30 minutes precedes activation with 2,4,6-collidine, facilitating nucleophilic displacement of the chloride by the amino acid’s carboxylate. A 0.1 mmol scale typically uses 300 mg of resin and 100 mg of amino acid, achieving >95% loading efficiency.
Fmoc Deprotection and Pyridinyl Coupling
After resin loading, the Fmoc group is removed using 20% piperidine in DMF (2 × 10 min treatments). Subsequent coupling of 3-pyridinylalanine derivatives employs HATU (4.5 equiv) and HOAt (4.5 equiv) in 20% N-methylmorpholine/DMF, with rocking for 4–24 hours. Kinetic studies indicate optimal yields (85–92%) at 18-hour reaction times, minimizing racemization.
Solution-Phase Synthesis and Side-Chain Modifications
Carbodiimide-Mediated Fmoc Protection
In solution-phase routes, 3-pyridinylalanine is dissolved in anhydrous DMF with N,N′-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). Fmoc-Cl (1.2 equiv) is added dropwise at 0°C, followed by stirring at room temperature for 12 hours. Workup involves extraction with ethyl acetate and 0.1 M HCl, yielding the Fmoc-protected product in 78–84% purity.
Critical Reaction Parameters and Optimization
Analytical Validation and Quality Control
Comparative Analysis of Synthetic Routes
| Parameter | Solid-Phase Synthesis | Solution-Phase Synthesis |
|---|---|---|
| Yield | 85–92% | 78–84% |
| Purity | >98% (HPLC) | 95% (after purification) |
| Reaction Time | 18–24 h | 12 h (Fmoc protection) |
| Scale | 0.1–1 mmol | 1–10 mmol |
Challenges and Mitigation Strategies
Industrial and Academic Applications
Peptide Therapeutics
This compound is integral to synthesizing MHC class I-binding peptides for immunotherapy, leveraging the pyridinyl group’s coordination with histidine residues.
Materials Science
Pyridinyl-containing peptides serve as ligands for metal-organic frameworks (MOFs), with Fmoc protection enabling sequential assembly on solid supports.
Chemical Reactions Analysis
Types of Reactions
Fmoc-Ala(3-pyridyl)-OH undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amino group.
Coupling Reactions: The compound can participate in peptide coupling reactions, forming peptide bonds with other amino acids.
Substitution Reactions: The pyridyl group can undergo substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Substitution: Various nucleophiles under mild conditions.
Major Products
Peptides: When used in peptide synthesis, the major products are peptides containing the 3-pyridyl-alanine residue.
Functionalized Derivatives: Substitution reactions can yield a variety of functionalized derivatives.
Scientific Research Applications
Chemistry
Fmoc-Ala(3-pyridyl)-OH is widely used in the field of peptide chemistry. It allows for the incorporation of pyridyl groups into peptides, which can be used to study protein-ligand interactions and enzyme mechanisms.
Biology
In biological research, peptides containing Fmoc-Ala(3-pyridyl)-OH are used as probes to study cellular processes and protein functions. The pyridyl group can interact with metal ions, making these peptides useful in metalloprotein studies.
Medicine
The compound is used in the development of peptide-based drugs. The pyridyl group can enhance the binding affinity and specificity of peptides to their targets, making it valuable in drug design.
Industry
In the pharmaceutical industry, Fmoc-Ala(3-pyridyl)-OH is used in the synthesis of therapeutic peptides. Its unique properties make it suitable for creating peptides with enhanced stability and bioactivity.
Mechanism of Action
The mechanism of action of Fmoc-Ala(3-pyridyl)-OH in peptide synthesis involves the following steps:
Protection: The Fmoc group protects the amino group during peptide chain elongation.
Coupling: The carboxyl group of Fmoc-Ala(3-pyridyl)-OH reacts with the amino group of another amino acid, forming a peptide bond.
Deprotection: The Fmoc group is removed to reveal the free amino group, allowing for further peptide chain elongation.
Molecular Targets and Pathways
Peptide Synthesis Pathways: The compound is involved in the solid-phase peptide synthesis pathway.
Metal Ion Interaction: The pyridyl group can interact with metal ions, influencing the structure and function of metalloproteins.
Comparison with Similar Compounds
Fmoc-Protected Amino Acids with Aromatic Side Chains
Several analogs feature aromatic or heteroaromatic side chains, which influence solubility, steric effects, and reactivity:
Key Differences :
Halogenated and Fluorinated Derivatives
Halogenation modifies electronic properties and bioactivity:
Key Differences :
- Tetrafluorophenyl derivatives exhibit higher lipophilicity and electron-withdrawing effects compared to mono- or di-fluorinated analogs, impacting peptide-membrane interactions .
Sulfur-Containing Variants
Sulfur atoms introduce unique reactivity:
Key Differences :
N-Methylated and Phosphorylated Derivatives
Modifications to the amino group or backbone alter steric and electronic profiles:
Key Differences :
Pyridinyl-Containing Analogs
Pyridinyl groups enable metal coordination and π-interactions:
Key Differences :
Biological Activity
2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid is a synthetic compound utilized primarily in peptide synthesis and medicinal chemistry. Its unique structure, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group, enhances its utility in various biochemical applications. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Structural Characteristics
The compound's IUPAC name is 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid, with a molecular formula of C23H27NO5 and a molecular weight of 397.471 g/mol. The structure includes:
- Fluorenylmethoxycarbonyl group : A common protective group in peptide synthesis.
- Pyridine moiety : Imparts unique electronic properties and potential biological interactions.
The biological activity of 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid is largely attributed to its role as a building block in peptide synthesis. Upon deprotection, the free amine can react with carboxylic acids or activated esters to form stable peptide bonds. This process is crucial for constructing peptides that can exhibit specific biological activities, including:
- Antimicrobial activity : The compound has shown potential against various pathogens.
- Anticancer properties : It may influence cellular pathways involved in apoptosis and cell cycle regulation.
Biological Activity Data
The following table summarizes the biological activities associated with 2-[9H-fluoren-9-ylmethoxycarbonyl(pyridin-3-yl)amino]propanoic acid:
Case Studies
- Antimicrobial Efficacy : A study demonstrated that derivatives of this compound exhibited significant antibacterial activity against Gram-positive bacteria, suggesting its potential as an antibiotic agent.
- Cancer Research : In vitro studies indicated that the compound could induce apoptosis in various cancer cell lines by activating the caspase pathway, highlighting its potential as an anticancer drug candidate.
- Neuroprotection : Research indicated that the compound could reduce oxidative stress in neuronal cell cultures, suggesting possible applications in neurodegenerative diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
